

How to use sodium trichloroacetate for nucleic acid precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium trichloroacetate	
Cat. No.:	B1262058	Get Quote

Application Notes and Protocols for Nucleic Acid Precipitation

Section 1: Sodium Acetate and Alcohol Precipitation of Nucleic Acids

Application Notes:

Sodium acetate, in conjunction with ethanol or isopropanol, is the most common method for the precipitation of DNA and RNA from aqueous solutions. The principle of this technique relies on the neutralization of the negatively charged phosphate backbone of nucleic acids by the sodium ions (Na+) from sodium acetate.[1][2] This charge neutralization, in the presence of a solvent with a lower dielectric constant like ethanol or isopropanol, reduces the solubility of the nucleic acids, causing them to aggregate and precipitate out of solution.[3] The precipitated nucleic acids can then be pelleted by centrifugation, washed to remove residual salts and other contaminants, and resuspended in a desired buffer.

This method is highly versatile and can be used for a wide range of nucleic acid concentrations and sizes. For very dilute or small nucleic acids (less than 200 nucleotides), the addition of a carrier, such as glycogen or linear polyacrylamide, can significantly improve recovery rates.[4] The choice between ethanol and isopropanol can depend on the initial volume of the sample and the desired purity. Isopropanol is more effective at precipitating nucleic acids at smaller volumes, but it also has a higher propensity to co-precipitate salts.[1]







Key Considerations for Optimal Precipitation:

- Salt Concentration: A final concentration of 0.3 M sodium acetate is standard for routine DNA and RNA precipitation.[1][5]
- Alcohol Volume: Typically, 2 to 2.5 volumes of cold 100% ethanol or an equal volume of isopropanol are used.[5]
- Temperature and Incubation Time: Incubation at low temperatures (-20°C or -80°C) can enhance the precipitation of smaller or more dilute nucleic acids.[5] For routine precipitations, shorter incubation times at room temperature can also be effective, especially with isopropanol.[3] Overnight incubation at -20°C is often recommended for maximizing the recovery of small nucleic acids.[4]
- Washing: Washing the pellet with 70% ethanol is a critical step to remove co-precipitated salts that can inhibit downstream enzymatic reactions.[5]

Quantitative Data Summary:



Parameter	Condition	Effect on Nucleic Acid Recovery	Reference(s)
Salt Type	Sodium Acetate (0.3 M final concentration)	Standard for routine DNA and RNA precipitation.	[1][5]
Sodium Chloride (0.2 M final concentration)	Recommended for samples containing SDS.	[1]	
Ammonium Acetate (2.5 M final concentration)	Can be used to prevent coprecipitation of dNTPs.	[1]	
Lithium Chloride (0.8 M final concentration)	Often used for RNA precipitation as it is more soluble in ethanol.	[1]	_
Alcohol Type	2-2.5 volumes of Ethanol	Standard for DNA and RNA precipitation.	[5]
0.7-1 volume of Isopropanol	More effective for large volumes; may co-precipitate more salt.	[3]	
Incubation	-20°C for at least 1 hour to overnight	Increases recovery of low-concentration or small nucleic acids.	[4][5]
Carrier	Glycogen or Linear Polyacrylamide	Significantly improves recovery of < 2 μg or small nucleic acids.	[4]

Experimental Protocol: DNA/RNA Precipitation with Sodium Acetate and Ethanol

• Initial Sample Preparation:



- Ensure your nucleic acid sample is in an aqueous solution (e.g., TE buffer or nucleasefree water).
- Measure the volume of your sample.

Addition of Salt:

- Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your sample. For example, add 10 μL of 3 M Sodium Acetate to a 100 μL sample.
- Vortex briefly to mix.

Addition of Alcohol:

- \circ Add 2 to 2.5 volumes of ice-cold 100% ethanol. For a 110 μ L sample (after adding sodium acetate), add 220-275 μ L of ethanol.
- Invert the tube several times to mix. A white, stringy precipitate may become visible.

Incubation:

 Incubate the mixture at -20°C for at least 1 hour. For very dilute or small nucleic acids, an overnight incubation is recommended.[4]

Centrifugation:

- Centrifuge the sample at high speed (e.g., 12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.[5]
- A small white pellet of nucleic acid should be visible at the bottom of the tube.

Washing:

- Carefully decant or aspirate the supernatant without disturbing the pellet.
- Add 500 μL of cold 70% ethanol to wash the pellet. This removes residual salts.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.



- Drying and Resuspension:
 - Carefully decant or aspirate the 70% ethanol.
 - Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
 - Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).

Section 2: Trichloroacetic Acid (TCA) Precipitation of Nucleic Acids

Application Notes:

Trichloroacetic acid (TCA) precipitation is a method used to precipitate macromolecules, including proteins and nucleic acids.[6] For nucleic acids, it is not typically used for routine purification for downstream applications like PCR or sequencing, as the strong acidic conditions can cause depurination and degradation.[7]

The primary application of TCA precipitation for nucleic acids is in determining the efficiency of radiolabeled nucleotide incorporation in polymerization reactions (e.g., in vitro transcription or DNA replication assays).[8][9] In this context, TCA precipitates nucleic acid polymers longer than approximately 20 nucleotides, while unincorporated mononucleotides remain in solution.
[8] By separating the precipitated, radiolabeled polymer from the unincorporated, radiolabeled nucleotides, the percentage of incorporation can be calculated.

Experimental Protocol: TCA Precipitation for Quantifying Radiolabeled Nucleotide Incorporation

This protocol is adapted from methods for determining the efficiency of radiolabeled nucleotide incorporation.[8][9]

Materials:

- 10% (w/v) Trichloroacetic Acid (TCA), ice-cold
- Carrier DNA or RNA (e.g., sheared salmon sperm DNA at 1 mg/mL)



- 95% Ethanol
- Glass fiber filters
- Vacuum filtration manifold
- Scintillation vials and fluid
- Scintillation counter

Procedure:

- · Sample Preparation:
 - In a glass tube, add a known volume of your reaction containing the radiolabeled nucleic acid.
 - Add a known amount of carrier nucleic acid (e.g., 100 μg).
- · Precipitation:
 - Add an equal volume of ice-cold 20% TCA (to achieve a final concentration of 10% TCA).
 - Mix thoroughly and incubate on ice for 10-15 minutes.
- Collection of Precipitate:
 - Collect the precipitate by vacuum filtration through a glass fiber filter.
 - Pre-wet the filter with a small amount of 10% TCA before adding the sample.
- Washing:
 - Rinse the tube twice with 1 mL of cold 10% TCA and pass the rinses through the filter.
 - Rinse the filter with 3-5 mL of 95% ethanol.
- Quantification:

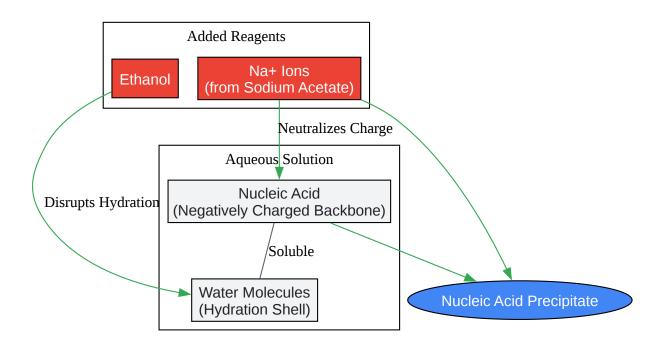


- Place the filter in a scintillation vial.
- Add an appropriate volume of scintillation fluid.
- Measure the radioactivity (counts per minute, CPM) in a scintillation counter. This
 represents the incorporated radioactivity.
- To determine the total radioactivity, spot a small, known volume of the initial reaction onto a separate filter and measure its CPM.
- Calculation of Incorporation Efficiency:
 - Percent Incorporation = (CPM of precipitated nucleic acid / Total CPM in the reaction) x
 100

Visualizations







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]



- 3. m.youtube.com [m.youtube.com]
- 4. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific HK [thermofisher.com]
- 5. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific HK [thermofisher.com]
- 9. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [How to use sodium trichloroacetate for nucleic acid precipitation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262058#how-to-use-sodium-trichloroacetate-for-nucleic-acid-precipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





